1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate ester-containing urea derivative. Its structure comprises a cyclohexyl group attached to the urea nitrogen, which is further linked to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-18(2)19(3,4)25-20(24-18)14-10-12-16(13-11-14)22-17(23)21-15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWRGAHFDGVATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. This intermediate is then coupled with cyclohexyl isocyanate under controlled conditions to form the final urea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the urea linkage may interact with biological molecules through hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Variations and Key Properties
The primary structural variation among analogs lies in the substituent on the urea nitrogen. Below is a comparative analysis of key compounds:
Key Observations :
- Melting Points : The tert-butyl analog exhibits a higher melting point (~118–119°C), likely due to improved crystallinity from the bulky tert-butyl group .
- Stability : The cyclohexyl group may offer superior steric protection to the boronate ester compared to smaller substituents like isobutyl, enhancing stability during storage and reactions .
Stability and Reactivity
- Boronate Ester Stability : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is hydrolytically stable under neutral conditions but readily undergoes transesterification in acidic or basic media .
- Substituent Effects: Cyclohexyl vs. Cyclopentyl: The cyclohexyl group’s larger size may slow hydrolysis compared to cyclopentyl, improving shelf life . tert-Butyl vs.
Biological Activity
1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, particularly in the field of medicinal chemistry.
- Molecular Formula : C19H29BN2O3
- Molecular Weight : 344.26 g/mol
- CAS Number : 874297-81-1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation.
In Vitro Studies
Research indicates that derivatives of phenyl urea compounds exhibit varying degrees of IDO1 inhibition. In a study evaluating several phenyl urea derivatives, the presence of specific functional groups significantly influenced their inhibitory activity against IDO1. For instance:
| Compound | Structure Modification | IDO1 Inhibition Activity |
|---|---|---|
| i1 | Unmodified | Low |
| i2 | Para-substituted | Moderate |
| i3 | Meta-substituted | Low |
| i12 | Nitro group | High |
The study highlighted that modifications at the para position generally enhanced binding affinity to IDO1, suggesting that the structural integrity of the urea moiety is crucial for biological activity .
Case Studies
In a specific case study involving this compound:
- Objective : To evaluate its potential as an immunotherapeutic agent.
- Methodology : The compound was tested in various cell lines for its ability to inhibit IDO1.
- Results : The compound demonstrated significant inhibition of IDO1 activity at micromolar concentrations, indicating potential therapeutic applications in cancer treatment.
Pharmacological Profile
The pharmacological profile of this compound suggests:
- Selectivity : It shows selective inhibition against IDO1 without affecting tryptophan 2,3-dioxygenase (TDO), which is crucial for minimizing side effects in therapeutic applications.
- Toxicity Assessment : Preliminary toxicity studies indicate a favorable safety profile; however, further in vivo studies are necessary to confirm these findings.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling a cyclohexyl isocyanate derivative with a boronic ester-functionalized aniline. Key steps include:
- Solvent Selection : Use inert solvents like dichloromethane or toluene to minimize side reactions.
- Catalysis : Employ triethylamine as a base to neutralize HCl byproducts during urea bond formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization can isolate the product. Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-isocyanate ratio) and reflux conditions. Monitor reaction progress via TLC or HPLC .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
- Waste Disposal : Segregate organic waste containing boronic esters and urea moieties. Collaborate with licensed disposal services to comply with environmental regulations .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms urea linkage and boronic ester integrity (e.g., characteristic B-O peaks at ~130 ppm in ¹¹B NMR) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mass spectrometry verifies molecular weight (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dioxaborolane moiety in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model the boronic ester’s Lewis acidity and transition states in Suzuki-Miyaura couplings. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reaction rates .
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict optimal reaction conditions (e.g., THF vs. DMF) for catalytic cycles .
Q. How should researchers design experiments to assess environmental persistence and bioaccumulation potential?
Methodological Answer:
- Microcosm Studies : Incubate the compound in soil/water systems under controlled pH and temperature. Quantify degradation products via LC-MS/MS and assess half-life (t½) using first-order kinetics .
- Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to trace concentrations. Measure tissue accumulation via ICP-MS for boron content .
Q. What strategies resolve contradictions in reported biological activity data for urea-boronic ester hybrids?
Methodological Answer:
- Meta-Analysis : Aggregate data from PubChem and ChEMBL, normalizing for variables like assay type (e.g., cell-free vs. cell-based) and concentration ranges.
- Dose-Response Curves : Replicate conflicting studies using standardized protocols (e.g., MTT assays for cytotoxicity) with internal controls to isolate compound-specific effects .
Q. How does the dioxaborolane group influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Kinetic Studies : Perform pH-dependent stability assays (pH 2–10) in buffered solutions. Monitor boronic ester hydrolysis via ¹H NMR (disappearance of B-O peaks) or UV-Vis spectroscopy .
- Stabilization Strategies : Co-formulate with Lewis bases (e.g., citrate) to protect the boron center in acidic environments .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in related urea derivatives?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., cyclohexyl vs. aryl groups) and evaluate changes in target binding (e.g., kinase inhibition assays).
- Crystallography : Co-crystallize derivatives with target proteins (e.g., carbonic anhydrase) to map hydrogen-bonding interactions involving the urea moiety .
Data Analysis & Reproducibility
Q. How can researchers address batch-to-batch variability in compound synthesis?
Methodological Answer:
- Quality Control : Implement in-process monitoring (e.g., in-situ IR spectroscopy) to track intermediate formation.
- Statistical DoE : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield and purity .
Q. What methodologies validate the compound’s role as a synthetic intermediate in multi-step reactions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
